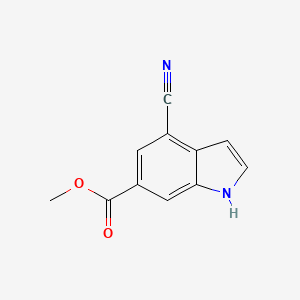

Methyl 4-cyano-1H-indole-6-carboxylate

Description

Methyl 4-cyano-1H-indole-6-carboxylate (CAS: 885518-38-7) is a heterocyclic organic compound featuring an indole core substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 6-position. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and synthesis due to its electron-withdrawing substituents, which influence reactivity and binding properties . Its molecular formula is C₁₁H₈N₂O₂, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

methyl 4-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKJQBQENXMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646127 | |

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-38-7 | |

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the cyano and carboxylate ester groups.

Fischer Indole Synthesis: Phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of Methyl 4-cyano-1H-indole-6-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the functional groups attached to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Amino derivatives or other reduced forms.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyano-1H-indole-6-carboxylate has been investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Research has shown that compounds containing the indole structure can modulate various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including methyl 4-cyano-1H-indole-6-carboxylate. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets makes it a candidate for developing novel anticancer agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, suggesting its potential as a lead compound in developing new antibiotics. The presence of the cyano group enhances the molecule's reactivity and biological activity against various pathogens .

Synthetic Applications

Methyl 4-cyano-1H-indole-6-carboxylate serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various multicomponent reactions, which are valuable in constructing diverse chemical libraries.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to generate new indole-based derivatives. These reactions often involve the combination of aldehydes, isocyanides, and amines under mild conditions, leading to high yields of functionalized products .

Synthesis of Fluorescent Probes

Recent advancements have seen the use of methyl 4-cyano-1H-indole-6-carboxylate in synthesizing fluorescent probes for biological imaging. The incorporation of this compound into nucleosides has resulted in fluorescent derivatives that exhibit desirable photophysical properties .

Photophysical Characterization

The photophysical properties of methyl 4-cyano-1H-indole-6-carboxylate have been characterized to understand its behavior in different environments. Studies indicate that modifications to the indole structure can significantly affect its fluorescence characteristics, making it suitable for applications in bioimaging and sensor technology .

Case Study 1: Anticancer Screening

In a study aimed at evaluating the anticancer activity of indole derivatives, methyl 4-cyano-1H-indole-6-carboxylate was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity, which correlated with its structural features that promote interaction with cellular targets involved in cancer progression.

Case Study 2: Development of Fluorescent Probes

A research group synthesized a series of fluorescent nucleosides incorporating methyl 4-cyano-1H-indole-6-carboxylate to assess their utility in live-cell imaging. The resulting compounds exhibited strong fluorescence and stability under physiological conditions, demonstrating their potential for tracking biological processes in real-time.

Data Tables

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The cyano and carboxylate ester groups contribute to its reactivity and binding affinity, influencing its biological effects.

Comparison with Similar Compounds

Cyano-Substituted Indole Carboxylates

Key Findings :

- Positional Influence: Substitution at the 6-position (ester) and 4-position (cyano) may optimize steric compatibility in drug-receptor interactions compared to 7- or 3-position esters .

Halogen-Substituted Indole Carboxylates

Key Findings :

- Reactivity: Bromo and iodo analogs exhibit higher molecular weights and polarizability, favoring nucleophilic substitution reactions compared to the cyano derivative .

Amino- and Alkyl-Substituted Indole Carboxylates

Key Findings :

- Electronic Contrast: The amino group (electron-donating) in Methyl 6-amino-1H-indole-4-carboxylate increases basicity, contrasting with the electron-withdrawing cyano group in the target compound .

Biological Activity

Methyl 4-cyano-1H-indole-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-cyano-1H-indole-6-carboxylate has a unique structure characterized by an indole ring system with a cyano group and a carboxylate ester. This configuration allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

Key Structural Features:

- Indole Ring : Facilitates π-π stacking interactions and hydrogen bonding.

- Cyano Group : Enhances binding affinity to biological targets.

- Carboxylate Ester : Contributes to the compound's reactivity.

The biological activity of methyl 4-cyano-1H-indole-6-carboxylate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole core allows it to modulate the activity of various biological pathways, making it a valuable probe in biochemical assays.

Antimicrobial Activity

Research indicates that methyl 4-cyano-1H-indole-6-carboxylate exhibits promising antimicrobial properties. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Complete death within 8 h |

| Escherichia coli | 0.025 mg/mL | Significant inhibition |

| Bacillus subtilis | Not specified | Moderate activity observed |

The compound's effectiveness against various pathogens suggests its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

Methyl 4-cyano-1H-indole-6-carboxylate is also being explored for its anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

In a recent study, methyl 4-cyano-1H-indole-6-carboxylate was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and PARP cleavage .

Research Findings

Recent publications have highlighted the pharmacological potential of methyl 4-cyano-1H-indole-6-carboxylate. A comprehensive review analyzed its interactions with various biological targets, suggesting that modifications to the structure could enhance its therapeutic efficacy.

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.